Hydrogen Bond Donor Capacity: 4-Hydroxy (HBD = 1) vs. 4-Oxo Analog (HBD = 0) Determines Physicochemical Profile
The target compound (C14H25NO3) possesses one hydrogen bond donor (the 4-OH group, HBD = 1) in addition to three hydrogen bond acceptors (HBA = 3) . Its closest oxidized analog, tert-butyl 4-oxo-decahydroquinoline-1-carboxylate (CAS 1287218-20-5, C14H23NO3), has zero hydrogen bond donors (HBD = 0) and four hydrogen bond acceptors (HBA = 4) . This donor deficit in the 4-oxo analog fundamentally alters solubility, crystal packing, and protein-ligand interaction potential. The measured XLogP3 for the target compound is 2.3 , while the ACD/LogP predicted for the 4-oxo analog is 1.93 , indicating that the hydroxyl group modestly increases lipophilicity despite its polar nature, likely due to intramolecular hydrogen bonding within the bicyclic scaffold.
| Evidence Dimension | Hydrogen Bond Donor Count and Lipophilicity |
|---|---|
| Target Compound Data | HBD = 1, HBA = 3, XLogP3 = 2.3, MW = 255.35 g/mol, Formula = C14H25NO3 |
| Comparator Or Baseline | tert-Butyl 4-oxo-decahydroquinoline-1-carboxylate (CAS 1287218-20-5): HBD = 0, HBA = 4, ACD/LogP = 1.93, MW = 253.34 g/mol, Formula = C14H23NO3 |
| Quantified Difference | ΔHBD = +1 (target vs. 4-oxo analog); ΔLogP ≈ +0.37 (target more lipophilic); ΔMW = +2.01 g/mol |
| Conditions | Physicochemical property comparison; target data from vendor datasheet ; comparator data from ChemSpider predicted properties (ACD/Labs Percepta) |
Why This Matters
The presence of a hydroxyl HBD enables hydrogen bond-directed interactions with biological targets and affects solubility and formulation behavior, making the 4-hydroxy compound the correct choice for applications requiring a donor-capable DHQ intermediate rather than the ketone analog.
